molecular formula C10H7ClN4O3 B11096914 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione

5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione

Cat. No.: B11096914
M. Wt: 266.64 g/mol
InChI Key: WLCOGDPXTKQCFC-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with a hydrazono group and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione typically involves the reaction of hydrazonoyl halides with pyrimidine derivatives. One common method includes the condensation of 4-chlorophenylhydrazine with pyrimidine-2,4,6-trione under acidic conditions . The reaction is usually carried out in ethanol with triethylamine as a catalyst, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents like ethanol, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amino-substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cancer cell growth . Additionally, the compound may interact with other proteins involved in signaling pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7ClN4O3

Molecular Weight

266.64 g/mol

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H7ClN4O3/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18)

InChI Key

WLCOGDPXTKQCFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)Cl

Origin of Product

United States

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